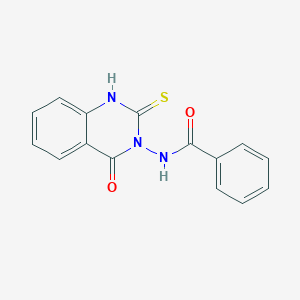
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” is a chemical compound. It is available in powder form . The compound has a molecular weight of 297.33.
Synthesis Analysis
The compound can be synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinazolinone ring, which is an important class of heterocyclic compounds . The compound was designed and synthesized by substituting the thiourea group and phenyl ring at N-3 and C-2 positions of the quinazolinone ring, respectively .Chemical Reactions Analysis
“this compound” is synthesized by the reaction of substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid . This reaction is carried out in water, which is found to be the optimal reaction medium . The reaction conforms to the green chemistry principles, and the yields are nearly quantitative .Physical And Chemical Properties Analysis
“this compound” is a powder . It has a molecular weight of 297.33. The melting point of the compound is between 170-174 degrees .Aplicaciones Científicas De Investigación
Antiviral Applications
Research has shown that derivatives of N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide exhibit antiviral properties. For instance, novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques demonstrated inhibitory activity against a range of viruses including influenza A and Venezuelan equine encephalitis virus, showcasing their potential in antiviral therapy (Selvam et al., 2007).
Anticancer Activity
The reactivity of 3-amino-3H-quinazolin-4-one derivatives towards electrophilic and nucleophilic reagents has led to the development of compounds with selective anticancer activity. This demonstrates the potential of these derivatives in cancer treatment (Abdel-Rahman, 2006). Additionally, the development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and related quinazolin-4(3H)-ones as analogs for anticancer agents further highlights the significance of these compounds in medicinal chemistry, especially in cancer research (Alafeefy et al., 2015).
Antimicrobial Properties
This compound derivatives have also been identified with potent antimicrobial activities. Studies have reported the synthesis of novel derivatives exhibiting significant in vitro antimicrobial activity, suggesting their utility in developing new antimicrobial agents (Mohamed et al., 2010).
Safety and Hazards
The safety information for “N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(10-6-2-1-3-7-10)17-18-14(20)11-8-4-5-9-12(11)16-15(18)21/h1-9H,(H,16,21)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEHRZUWGVSUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

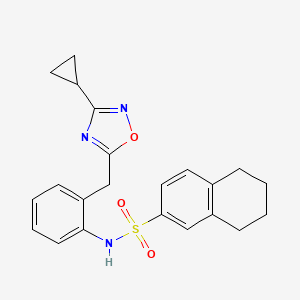
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanol](/img/structure/B2979718.png)

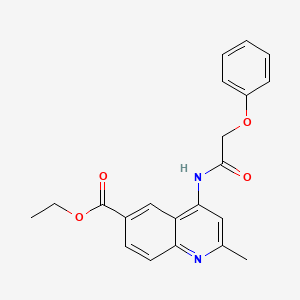

![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)

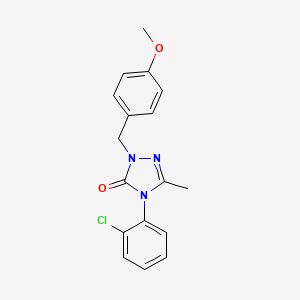
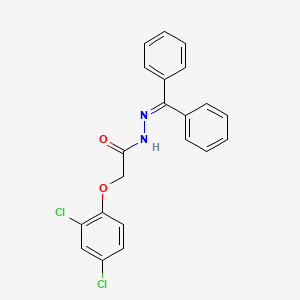
![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)
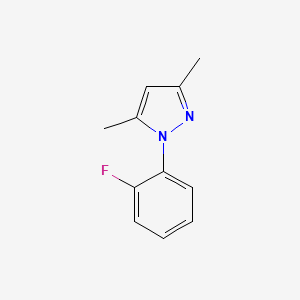
![N~6~-cyclopentyl-N~4~-(2,5-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2979735.png)
![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2979739.png)